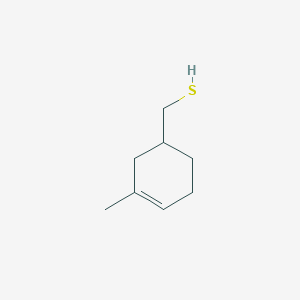

3-Cyclohexene-1-methanethiol, 3-methyl-

描述

Significance within Contemporary Chemical Sciences

The primary significance of 3-Cyclohexene-1-methanethiol, 3-methyl- in modern chemical sciences lies in its role as a "character-impact" aroma compound. researchgate.net Unlike bulk commodity chemicals, its importance is derived from its profound effect on sensory perception at exceptionally low concentrations.

Within the field of flavor chemistry , this compound is renowned for being one of the most powerful flavor compounds found in nature. researchgate.net Its primary contribution is to the characteristic aroma of grapefruit (Citrus paradisi), where it imparts the fresh, distinctively sulfurous and citrusy notes. researchgate.netresearchgate.net Research has established its taste detection threshold to be as low as 1 x 10⁻⁴ parts per billion (ppb), highlighting its extreme potency. researchgate.net The presence and concentration of this single molecule can be the defining factor in the perceived authenticity and quality of grapefruit juice. researchgate.net

This potency also makes the compound a significant subject in analytical chemistry . Its volatile nature and trace-level concentrations in complex food matrices necessitate the use of highly sensitive and specialized analytical techniques. Scientific studies focused on identifying and quantifying this thiol have employed methods such as Solid Phase Microextraction (SPME) for sample preparation, coupled with high-resolution capillary gas chromatography (GC). researchgate.net For detection, standard mass spectrometry (MS) is often supplemented with sulfur-specific detectors, including the pulsed flame photometric detector (PFPD) and the sulfur chemiluminescence detector (SCD), to achieve the necessary selectivity and sensitivity. researchgate.netacs.org Furthermore, the coupling of gas chromatography with olfactometry (GC-O) has been instrumental in confirming which specific sulfur compounds, like p-menth-1-ene-8-thiol, are truly odor-active among the many volatiles present. researchgate.netacs.org

Interdisciplinary Research Contexts and Emerging Frontiers

The study of 3-Cyclohexene-1-methanethiol, 3-methyl- extends into several interdisciplinary fields, primarily at the intersection of chemistry, food science, and sensory perception.

In food science , research on this thiol is critical for quality control and product development. Studies have shown that the profile of volatile sulfur compounds can be used to distinguish between fresh and processed (e.g., canned or pasteurized) juices, as thermal treatment can alter their concentrations and profiles. researchgate.netresearchgate.netacs.org Understanding the stability of this key aroma compound during processing and storage is a key research objective to preserve the fresh character of food products. Its role is not limited to grapefruit; it is also identified as a contributor to the tropical aroma profiles of other fruits, such as passion fruit (Passiflora edulis), and is considered a varietal thiol that can impart fruity notes of grapefruit and passion fruit to certain wines. mdpi.comunimi.it

Emerging frontiers in the research of this compound include a deeper investigation into its biosynthetic formation pathways in plants. Understanding how citrus and other plants produce this potent thiol could lead to agricultural or biotechnological methods for enhancing desirable flavors in crops. Another frontier lies in the development of advanced food processing and packaging technologies designed to protect such sensitive aroma compounds from degradation, thereby extending the shelf-life and maintaining the sensory quality of products. Finally, continued advancements in analytical instrumentation will likely enable the detection of this and other ultra-trace compounds in an even wider variety of natural products, further expanding our understanding of their role in the natural world.

Table 2: Documented Occurrence and Sensory Description

| Source | Associated Aroma Description |

|---|---|

| Grapefruit | Characteristic, sulfurous, fresh citrus researchgate.netresearchgate.net |

| Passion Fruit | Contributes to tropical, fruity aroma mdpi.comunimi.it |

| Sauvignon Blanc Wine | Can impart notes of grapefruit and passion fruit unimi.it |

Structure

3D Structure

属性

CAS 编号 |

61860-16-0 |

|---|---|

分子式 |

C8H14S |

分子量 |

142.26 g/mol |

IUPAC 名称 |

(3-methylcyclohex-3-en-1-yl)methanethiol |

InChI |

InChI=1S/C8H14S/c1-7-3-2-4-8(5-7)6-9/h3,8-9H,2,4-6H2,1H3 |

InChI 键 |

XCJMOMIAKSCRIQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CCCC(C1)CS |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Established Chemical Synthesis Routes for 3-Cyclohexene-1-methanethiol, 3-methyl-

The laboratory synthesis of 3-Cyclohexene-1-methanethiol, 3-methyl- would likely proceed through the conversion of a corresponding alcohol, leveraging well-established methodologies for thiol formation.

The introduction of a thiol group onto a pre-functionalized cyclohexene (B86901) skeleton, such as one bearing a hydroxyl moiety, is a common strategy in organosulfur chemistry. The target molecule, 3-Cyclohexene-1-methanethiol, 3-methyl-, is an allylic thiol. The conversion of allylic alcohols to their corresponding thiols can be achieved through several methods. One direct approach involves a thionation procedure that transforms the alcohol into the desired thiol. researchgate.net Such methods are advantageous as they can often be carried out in a single step and are compatible with subsequent reactions, such as protein conjugation. researchgate.net

Another strategy involves the allylic substitution of thiols to allylic alcohols, which can be catalyzed by various reagents to form allyl sulfides. While this method produces a sulfide (B99878) rather than a thiol, it demonstrates the reactivity of the allylic alcohol precursor. For instance, Sn(OTf)2 has been shown to be an effective catalyst for the synthesis of allyl sulfides from allyl alcohols and thiols under mild conditions. thieme-connect.comorganic-chemistry.orgthieme-connect.com To obtain the target thiol, a variation of this approach would be necessary, potentially involving a protecting group strategy for the thiol functionality.

A plausible precursor for the synthesis of 3-Cyclohexene-1-methanethiol, 3-methyl- is the corresponding alcohol, 3-methyl-3-cyclohexene-1-methanol. This starting material contains the necessary carbon skeleton. The conversion of this alcohol to the target thiol can be accomplished using a variety of thiolating agents.

Phosphorus pentasulfide (P₂S₅) is a well-known reagent for the thionation of carbonyl compounds and can also be used to convert alcohols to thiols, although this is less common for simple alcohols and more prevalent in the conversion of carboxylic acids to thioamides. researchgate.netresearchgate.net A more direct and common method for converting an alcohol to a thiol involves a two-step process: activation of the alcohol (e.g., conversion to a tosylate or halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea.

A hypothetical one-step conversion of 3-methyl-3-cyclohexene-1-methanol to 3-Cyclohexene-1-methanethiol, 3-methyl- could potentially utilize a reagent like Lawesson's reagent or phosphorus pentasulfide under specific conditions, though the direct conversion of a primary alcohol to a thiol using P₂S₅ is not a standard procedure and may require specific catalysts or reaction conditions to be efficient and avoid side reactions. researchgate.net A more reliable method would be the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reaction with a sulfur nucleophile.

Hypothetical Laboratory Synthesis Parameters

| Step | Reactant Precursor | Thiolating Agent/Method | Potential Conditions | Product |

| 1 | 3-methyl-3-cyclohexene-1-methanol | 1. Tosyl chloride, pyridine2. Sodium hydrosulfide | 1. 0°C to RT2. DMF, RT | 3-Cyclohexene-1-methanethiol, 3-methyl- |

| 2 | 3-methyl-3-cyclohexene-1-methanol | Lawesson's Reagent | Toluene, reflux | 3-Cyclohexene-1-methanethiol, 3-methyl- |

Biosynthetic Pathways and Metabolic Origins of 3-Cyclohexene-1-methanethiol, 3-methyl-

The natural occurrence of 3-Cyclohexene-1-methanethiol, 3-methyl- has not been definitively established in the scientific literature. However, the biosynthesis of structurally related sulfur-containing terpenoids provides a framework for proposing a plausible biosynthetic pathway. frontiersin.orgigi-global.com

Natural products containing sulfur are biosynthesized through a variety of enzymatic reactions that introduce sulfur into a precursor molecule. acs.orgnih.gov In many cases, the sulfur atom originates from the amino acid cysteine. nih.govmdpi.com The biosynthesis of sulfur-containing terpenoids, for instance, involves the combination of a terpene scaffold with a sulfur donor. frontiersin.org

Given that the carbon skeleton of 3-Cyclohexene-1-methanethiol, 3-methyl- is related to monoterpenes, its biosynthesis could potentially start from geranyl pyrophosphate (GPP), a common precursor for monoterpenes. Cyclization of GPP could lead to a carbocation intermediate that, after rearrangement and quenching with a sulfur nucleophile, could form the target molecule. The sulfur donor in such a pathway would likely be a cysteine-derived species, such as a persulfide on a sulfur-carrier protein. nih.govnih.gov

In a bioproduction context, the synthesis of 3-Cyclohexene-1-methanethiol, 3-methyl- would rely on the heterologous expression of the necessary biosynthetic enzymes in a suitable microbial host. The key enzymatic steps would likely involve:

Terpene Synthase: An enzyme that catalyzes the cyclization of GPP to form the 3-methyl-3-cyclohexene-1-methyl carbocation.

Sulfur Transferase: An enzyme that facilitates the transfer of a sulfur atom from a donor molecule (e.g., cysteine) to the carbocation intermediate. acs.org

Metabolic engineering could be employed to enhance the production of the GPP precursor and to introduce the specific terpene synthase and sulfur transferase enzymes. The efficiency of such a biosynthetic pathway would depend on the activity and specificity of these enzymes.

Plausible Biosynthetic Precursors and Enzymes

| Precursor | Key Enzyme Class | Transformation | Product |

| Geranyl Pyrophosphate (GPP) | Terpene Synthase | Cyclization and rearrangement | 3-methyl-3-cyclohexene-1-methyl carbocation |

| 3-methyl-3-cyclohexene-1-methyl carbocation & Cysteine | Sulfur Transferase | Nucleophilic attack by sulfur | 3-Cyclohexene-1-methanethiol, 3-methyl- |

Advanced Synthetic Strategies and Structural Modifications

Advanced synthetic strategies for 3-Cyclohexene-1-methanethiol, 3-methyl- could focus on achieving high stereoselectivity and developing more efficient catalytic systems. For instance, catalytic asymmetric methods for the preparation of allylic thiol derivatives could be adapted to synthesize specific enantiomers of the target compound. nih.gov This could involve the use of chiral catalysts to control the stereochemical outcome of the thiol introduction step.

Structural modifications of the 3-Cyclohexene-1-methanethiol, 3-methyl- scaffold could be explored to generate analogs with potentially interesting biological activities. Given the versatility of the cyclohexene ring, a variety of functional groups could be introduced through reactions such as hydrogenation, halogenation, and oxidation. fiveable.me Furthermore, the thiol group itself is reactive and can be a handle for further functionalization, such as the formation of disulfides or thioethers. ebsco.com These modifications could be used to probe structure-activity relationships or to develop new materials.

Radical-Mediated Cyclization Approaches for Related Cyclohexene Thiol Structures

Radical-mediated reactions, particularly those involving thiyl radicals, offer a powerful tool for the formation of carbon-sulfur bonds and the construction of cyclic and acyclic molecules. nih.govrsc.org While a direct radical-mediated cyclization to form 3-Cyclohexene-1-methanethiol, 3-methyl- is not explicitly detailed in the literature, analogous reactions provide a conceptual framework for its potential synthesis. Thiyl radicals can be generated from various precursors, such as thiols or disulfides, and can participate in intramolecular cyclization reactions with unsaturated systems. nih.gov

The general mechanism for a thiol-mediated radical cyclization involves the addition of a thiyl radical to a double or triple bond within the same molecule, leading to the formation of a cyclic radical intermediate. This intermediate can then abstract a hydrogen atom from a suitable donor, such as a thiol, to yield the cyclized product and regenerate a thiyl radical, thus propagating the radical chain reaction. researchgate.net The regioselectivity of the cyclization is often governed by Baldwin's rules, which predict the favored ring closure pathways.

For the synthesis of related cyclohexene thiol structures, a hypothetical radical-mediated approach could involve a precursor containing a thiol group and a suitably positioned diene or alkyne functionality. The intramolecular cyclization of such a precursor, initiated by a radical initiator like AIBN (azobisisobutyronitrile), could potentially lead to the formation of the desired cyclohexene ring system with the methanethiol (B179389) substituent.

Table 1: Illustrative Radical Initiators and Reaction Conditions for Thiol-Ene Cyclizations

| Initiator | Solvent | Temperature (°C) | Typical Reaction Time (h) |

|---|---|---|---|

| AIBN | Toluene | 80-110 | 4-12 |

| Benzoyl Peroxide | Benzene | 80-100 | 6-18 |

| Di-tert-butyl peroxide | Chlorobenzene | 120-140 | 2-8 |

This table presents typical conditions for radical-mediated thiol-ene reactions and is for illustrative purposes, as specific conditions for the synthesis of 3-Cyclohexene-1-methanethiol, 3-methyl- are not available.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The presence of a chiral center in 3-Cyclohexene-1-methanethiol, 3-methyl- necessitates the use of stereoselective synthesis or enantiomeric resolution to obtain enantiomerically pure forms of the compound.

Stereoselective Synthesis:

The stereoselective synthesis of allylic thiols and related structures can be achieved through various methods, including the use of chiral catalysts or auxiliaries. rsc.org While a specific stereoselective synthesis for 3-Cyclohexene-1-methanethiol, 3-methyl- is not documented, analogous reactions for the synthesis of chiral allylic thioethers provide insight into potential strategies. For instance, the reaction of a prochiral allylic substrate with a sulfur nucleophile in the presence of a chiral transition metal catalyst could potentially lead to the enantioselective formation of the desired product.

Enantiomeric Resolution:

Enantiomeric resolution is a common technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org For chiral thiols, several resolution methods can be employed.

Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic thiol with a chiral resolving agent, typically a chiral amine or carboxylic acid, to form a pair of diastereomeric salts. rsc.orgwikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with an acid or base to regenerate the pure enantiomers of the thiol.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. This method is widely applicable to a variety of chiral compounds, including thiols.

Enzymatic Resolution: Biocatalysis, utilizing enzymes such as lipases, can be a highly effective method for the kinetic resolution of racemic thiols. pharmtech.com In a typical kinetic resolution, one enantiomer of the racemate reacts much faster with a substrate in the presence of the enzyme, leaving the unreacted enantiomer in high enantiomeric excess. For example, an enzyme could selectively catalyze the acylation of one enantiomer of a racemic thiol, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 2: Comparison of Enantiomeric Resolution Techniques for Chiral Thiols

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, well-established technique. | Requires a suitable resolving agent, can be labor-intensive. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale separations, requires specialized equipment. |

This table provides a general overview of common enantiomeric resolution techniques that could be applicable to 3-Cyclohexene-1-methanethiol, 3-methyl-.

Mechanistic Investigations and Reactivity Studies

Reaction Kinetics and Underlying Mechanisms of 3-Cyclohexene-1-methanethiol, 3-methyl-

The atmospheric fate of volatile sulfur compounds like 3-Cyclohexene-1-methanethiol, 3-methyl- is largely determined by their gas-phase reactions with atmospheric oxidants, primarily the hydroxyl (OH) radical. nih.gov While direct kinetic data for 3-Cyclohexene-1-methanethiol, 3-methyl- is not available in the cited literature, its reactivity can be inferred from studies on structurally similar unsaturated thiols and cyclic alkenes. nih.govnih.gov

The reaction with OH radicals can proceed via two primary pathways:

OH Radical Addition: The hydroxyl radical can add to the carbon-carbon double bond within the cyclohexene (B86901) ring. For similar unsaturated thiols, this addition pathway is often dominant, leading to the formation of a carbon-centered radical adduct. nih.gov Theoretical calculations on 3-methyl-2-butene-1-thiol (B196119) (MBT), an unsaturated thiol, show that the barrier height for OH addition to the double bond is significantly lower than for other reaction pathways, making it the most favorable route. nih.gov

| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methanethiol (B179389) (CH₃SH) | 1.3 × 10⁻¹¹ | nih.gov |

| Ethanethiol (C₂H₅SH) | 1.5 × 10⁻¹¹ | nih.gov |

| 3-Methyl-2-butene-1-thiol (MBT) | 6.1 × 10⁻¹¹ | nih.gov |

| Cyclohexene | 6.35 × 10⁻¹¹ | nih.gov |

| 1-Methyl-1-cyclohexene | 9.81 × 10⁻¹¹ | nih.gov |

The conversion of thiols over solid acid catalysts, such as H-ZSM-5 zeolite, represents a significant pathway for transforming sulfur-containing organic compounds into valuable hydrocarbons and hydrogen sulfide (B99878) (H₂S). acs.orgresearchgate.net While specific studies on 3-Cyclohexene-1-methanethiol, 3-methyl- are limited, the mechanism can be understood from extensive research on related compounds like methanethiol (CH₃SH). acs.orgtue.nl

The conversion process on zeolites generally follows a "hydrocarbon pool" (HCP) mechanism, which involves the following key steps: tue.nl

Adsorption and Activation: The thiol molecule adsorbs onto an acid Brønsted site within the zeolite framework. acs.org

Formation of Surface-Bound Species: The adsorbed thiol undergoes a dehydration-like reaction, leading to the formation of a surface-bound species (analogous to methoxy (B1213986) species in methanol (B129727) conversion) and releasing H₂S. acs.org

Hydrocarbon Formation: The surface-bound species interacts with other molecules in the mobile phase, leading to methylation, chain propagation, and the formation of a complex mixture of hydrocarbons, including alkanes and aromatics (like benzene, toluene, and xylene). acs.orgtue.nl

The unique shape selectivity of zeolites plays a crucial role in determining the product distribution. tue.nl For instance, the pore size of the zeolite can influence whether olefin-based or aromatic-based catalytic cycles dominate the reaction pathway. nih.gov In the case of 3-Cyclohexene-1-methanethiol, 3-methyl-, the cyclohexene ring itself could participate in various acid-catalyzed reactions within the zeolite pores, such as isomerization, cracking, and hydride transfer, in addition to the conversion of the thiol group. researchgate.net

Electronic Structure and Reactive Site Analysis

The reactivity of the thiol functional group (-SH) in 3-Cyclohexene-1-methanethiol, 3-methyl- is defined by its distinct electronic structure, which imparts both nucleophilic and electrophilic characteristics. nih.govresearchgate.net

Nucleophilic Center: The sulfur atom is the primary nucleophilic center. springernature.com Its valence shell contains two lone pairs of electrons, which can be donated to an electrophile. The nucleophilicity of the sulfur is significantly enhanced upon deprotonation of the thiol to form the corresponding thiolate anion (R-S⁻). nih.govwikipedia.org This negatively charged species is a potent nucleophile that readily participates in reactions like Michael additions and Sₙ2 substitutions. researchgate.netresearchgate.net

Electrophilic Center: The hydrogen atom of the thiol group is the primary electrophilic site. The S-H bond is polarized, making the hydrogen partially positive and susceptible to abstraction by a base. The acidity of this proton (pKa of ~10.4 for methanethiol) allows the molecule to act as a proton donor in hydrogen bonding and acid-base reactions. wikipedia.org Under certain conditions, such as initiation by radicals, the thiol group can also be converted into an electrophilic thiyl radical (R-S•). researchgate.net

| Reactive Center | Atom(s) | Chemical Character | Typical Reactions |

|---|---|---|---|

| Nucleophilic Center | Sulfur (S) | Electron-rich (lone pairs), strong nucleophile as thiolate (R-S⁻) | Alkylation, Michael Addition, Disulfide Formation (Oxidation) |

| Electrophilic Center | Hydrogen (H) | Partially positive, acidic proton | Deprotonation (acid-base reaction), Hydrogen atom abstraction |

The reactivity of the thiol group is modulated by the electronic and steric properties of its attached substituent, in this case, the 3-methyl-cyclohexen-1-yl-methyl group.

Electronic Effects: The substituent attached to the thiol is fundamentally an alkyl group, which is known to be weakly electron-donating through an inductive effect (+I). This electron-donating nature influences the thiol's properties in several ways:

Nucleophilicity: The inductive donation of electron density towards the sulfur atom slightly increases its electron richness, which may marginally enhance its intrinsic nucleophilicity compared to a thiol with an electron-withdrawing substituent. nih.gov

Acidity: By pushing electron density towards the sulfur, the alkyl group destabilizes the resulting thiolate anion, making the thiol less acidic (i.e., raising its pKa) compared to thiols with electron-withdrawing groups.

Radical Stability: In radical reactions, the electron-donating substituent destabilizes the resulting thiyl radical. Thiols with electron-accepting substituents tend to be more reactive in radical-mediated processes because they form more stable, resonance-delocalized radical intermediates. mdpi.com

Steric Effects: The bulky 3-methyl-cyclohexen-1-yl-methyl group can sterically hinder the approach of reactants to the sulfur atom. This steric hindrance could potentially decrease the rate of reactions involving the thiol group, particularly when reacting with other large molecules, compared to less hindered thiols like methanethiol or ethanethiol. wikipedia.org

Advanced Analytical Chemistry Techniques for 3 Cyclohexene 1 Methanethiol, 3 Methyl

Chromatographic Separations for Comprehensive Profiling

Comprehensive profiling of 3-Cyclohexene-1-methanethiol, 3-methyl- in various matrices relies on high-resolution chromatographic techniques. Gas chromatography (GC) is the principal method employed for this purpose, given the compound's volatility.

Enantioselective Gas Chromatography (GC) with Chiral Stationary Phases for Stereoisomer Resolution

3-Cyclohexene-1-methanethiol, 3-methyl- possesses two stereogenic centers, meaning it can exist as four different stereoisomers. As is common with chiral molecules, these enantiomers and diastereomers may exhibit distinct sensory properties. Therefore, their individual separation and characterization are essential. Enantioselective gas chromatography is the premier technique for resolving such stereoisomers. researchgate.net

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation. For volatile flavor and fragrance compounds like thiols, cyclodextrin (B1172386) derivatives are the most widely used and effective CSPs. akjournals.com These cyclic oligosaccharides have a chiral structure that allows for the formation of transient diastereomeric complexes with the enantiomers of the analyte through inclusion phenomena, leading to their resolution. akjournals.com

The selection of the specific cyclodextrin derivative and its substituents is critical for achieving optimal separation. Based on the analysis of other chiral thiols and terpenes, permethylated and acetylated β- and γ-cyclodextrins are often effective. The table below details common CSPs suitable for the resolution of such chiral compounds.

Table 1: Common Chiral Stationary Phases for Enantioselective GC

| CSP Type | Chiral Selector | Common Applications |

|---|---|---|

| Cyclodextrin Derivatives | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Flavors, fragrances, terpenes |

| Octakis(2,3,6-tri-O-methyl)-γ-cyclodextrin | Chiral sulfur compounds, esters | |

| Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin | Broad range of chiral volatiles |

Optimized Gas Chromatography Parameters for Quantitative Analysis

Accurate quantification of 3-Cyclohexene-1-methanethiol, 3-methyl- requires carefully optimized gas chromatography parameters. The choice of capillary column, temperature program, and detector is paramount for achieving the necessary sensitivity, selectivity, and peak resolution. Data available from the National Institute of Standards and Technology (NIST) for the closely related compound α,α,4-trimethyl-3-cyclohexene-1-methanethiol provides a strong foundation for method development. tandfonline.com

The selection of the stationary phase is a key variable. Non-polar phases, such as those based on dimethylpolysiloxane (e.g., DB-1, ZB-5), separate compounds primarily based on their boiling points. In contrast, polar phases, like those containing polyethylene (B3416737) glycol (e.g., DB-Wax), provide additional separation based on analyte polarity. For a thiol, polar columns can offer enhanced selectivity away from non-polar matrix interferences. The temperature program, including initial temperature, ramp rate, and final temperature, must be optimized to ensure sharp peaks and adequate separation from other volatile compounds within a reasonable analysis time.

The following table summarizes various GC conditions reported in the literature that are applicable for the analysis of this compound. tandfonline.comnews-medical.net

Table 2: Optimized GC Parameters for a 3-Cyclohexene-1-methanethiol Isomer

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ZB-5 | SE-54 | DB-Wax |

| Stationary Phase | 5% Phenyl-arylene / 95% Dimethylpolysiloxane | 5% Phenyl / 1% Vinyl / 94% Dimethylpolysiloxane | Polyethylene Glycol |

| Dimensions | 30 m x 0.32 mm x 0.5 µm | 30 m x 0.32 mm x 0.25 µm | 30 m x 0.32 mm x 0.5 µm |

| Carrier Gas | Helium | Helium | Helium |

| Temperature Program | 40°C, ramp 7°C/min to 265°C, hold 5 min | 35°C (2 min), ramp 40°C/min to 50°C (2 min), ramp 6°C/min to 180°C, ramp 10°C/min to 230°C (10 min) | 40°C, ramp 7°C/min to 240°C, hold 5 min |

| Retention Index (I) | 1287 | 1283 | 1598 |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography, is the definitive tool for the identification and quantification of trace-level volatile compounds due to its exceptional sensitivity and specificity.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Metabolite Profiling

For analyzing 3-Cyclohexene-1-methanethiol, 3-methyl- within a complex sample matrix such as food or beverages, a sample preparation step is necessary to isolate and concentrate the volatile fraction. Headspace solid-phase microextraction (HS-SPME) is an ideal technique for this purpose. nih.govresearchgate.net It is a solvent-free, rapid, and sensitive method for extracting volatile and semi-volatile compounds. nih.gov

In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. mdpi.com

The choice of fiber coating is crucial for efficient extraction. For volatile sulfur compounds, combination fibers such as Divinylbenzene/Carboxen®/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their broad range of selectivity for compounds of varying polarities and molecular weights. nih.govmdpi.com Optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., salt addition) can significantly enhance the sensitivity of the method. mdpi.com

Table 3: Typical HS-SPME Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad selectivity for volatile compounds |

| Incubation Temp. | 35 - 60 °C | Facilitates partitioning of analytes into the headspace |

| Incubation Time | 10 - 30 min | Allows sample to reach thermal equilibrium |

| Extraction Time | 20 - 45 min | Allows analytes to adsorb onto the fiber |

| Desorption Temp. | 240 - 260 °C | Ensures complete transfer of analytes to the GC column |

| Matrix Modifier | NaCl addition (e.g., 20% w/v) | Increases ionic strength, reducing analyte solubility and promoting volatilization ("salting-out" effect) |

Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) in Complex Matrices

Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) is a powerful technique for the analysis of a wide range of compounds in complex matrices. mdpi.com UPLC provides high-resolution separations of non-volatile or thermally labile compounds, while ESI is a soft ionization technique that generates intact molecular ions. The QToF mass analyzer offers high mass accuracy and resolution, enabling confident compound identification.

However, UPLC-ESI-QToF-MS is not the primary or most suitable technique for analyzing a volatile, relatively non-polar, and low molecular weight thiol like 3-Cyclohexene-1-methanethiol, 3-methyl-. Several challenges exist:

Volatility and Retention: The compound is highly volatile and has low polarity, making it difficult to retain on standard reversed-phase UPLC columns.

Ionization Efficiency: Thiols are notoriously difficult to ionize efficiently using ESI, leading to poor sensitivity.

To make this analysis feasible, a derivatization strategy would be required. Derivatization involves chemically modifying the thiol group to introduce a functionality that is more amenable to both liquid chromatography and electrospray ionization. For example, reacting the thiol with an alkylating agent containing a permanently charged group or a readily ionizable moiety would enhance its retention on a reversed-phase column and dramatically improve its ESI response. While possible, the added complexity of derivatization makes GC-MS a more direct and efficient analytical approach for this specific compound.

Integrated Spectrometric Techniques (e.g., Gas Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (GC-IMS-MS)) for Enhanced Detection

For exceptionally complex samples where standard GC-MS may not provide sufficient resolving power, the integration of additional separation techniques offers a significant advantage. Gas Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (GC-IMS-MS) is an advanced, multi-dimensional technique that enhances the detection and identification of volatile compounds. tandfonline.comnih.gov

In this configuration, compounds are first separated by the GC column based on their volatility and interaction with the stationary phase. The effluent from the GC then enters an ion mobility spectrometer, where the ionized molecules are separated based on their size, shape, and charge as they drift through a gas under the influence of a weak electric field. news-medical.netmdpi.com Finally, the ion-mobility-separated ions enter the mass spectrometer for mass-to-charge ratio analysis.

This additional dimension of separation (ion mobility) is highly effective at resolving isobaric compounds (molecules with the same nominal mass) and isomers that may co-elute from the GC column. nih.gov This is particularly valuable in flavor and fragrance analysis, where numerous isomers with different sensory characteristics are often present. For 3-Cyclohexene-1-methanethiol, 3-methyl-, GC-IMS-MS could differentiate its stereoisomers or separate it from other interfering compounds in a dense aroma profile, leading to more confident identification and cleaner mass spectra, ultimately improving the accuracy of both qualitative and quantitative analysis. researchgate.net

Chemometric and Multivariate Statistical Analysis in Volatile Compound Research

In the study of complex mixtures of volatile organic compounds (VOCs), such as those found in food, beverages, and environmental samples, the sheer volume and complexity of the data generated by analytical instruments necessitate the use of powerful statistical tools. Chemometrics and multivariate statistical analysis provide the means to extract meaningful patterns and identify key compounds from large datasets. These techniques can reveal relationships between samples and identify the specific volatile compounds responsible for observed differences.

Application of Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) for Differential Metabolite Identification

Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are cornerstone techniques in the analysis of volatile compound data. nih.gov PCA is an unsupervised method used for exploring and visualizing complex datasets. nih.govmdpi.com It reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs), while retaining most of the original information. researchgate.netresearchgate.net This allows for the identification of trends, clusters, and outliers among samples without prior knowledge of the sample classes. nih.gov

OPLS-DA is a supervised regression method that refines the analysis by focusing on the variation that is correlated to a specific sample attribute (e.g., different sample origins or processing treatments). metwarebio.comresearchgate.net It separates the data into two parts: predictive variation, which is related to the class discrimination, and orthogonal variation, which is unrelated to the classes. metwarebio.comnih.gov This separation enhances the interpretability of the model, making it easier to identify the specific metabolites, such as 3-Cyclohexene-1-methanethiol, 3-methyl-, that are responsible for differentiating the sample groups. nih.govresearchgate.net The Variable Importance in Projection (VIP) score is a key metric in OPLS-DA, where a value greater than 1.0 is typically used as a criterion to identify influential compounds.

The following table illustrates a hypothetical outcome of an OPLS-DA analysis comparing two sample groups, highlighting potential differential volatile compounds.

Table 1: Illustrative OPLS-DA Results for Differential Volatile Compounds

| Compound | VIP Score | Fold Change (Group A vs. Group B) | P-value | Contribution to Separation |

|---|---|---|---|---|

| 3-Cyclohexene-1-methanethiol, 3-methyl- | 1.85 | 5.2 | <0.01 | Higher in Group A |

| Linalool | 1.62 | 3.8 | <0.01 | Higher in Group A |

| Dimethyl sulfide (B99878) | 1.45 | 0.4 | <0.05 | Higher in Group B |

| β-Ionone | 1.21 | 2.9 | <0.05 | Higher in Group A |

| Hexanal | 0.98 | 1.3 | >0.05 | Not Significant |

K-means Clustering Analysis for Volatile Compound Classification

K-means clustering is an unsupervised machine learning algorithm used to partition a dataset into a pre-defined number of clusters (k). researchgate.netnih.gov In volatile compound research, this technique is applied to group compounds that exhibit similar concentration profiles across a set of samples. mdpi.com This classification can help identify compounds that may share a common formation pathway or are affected similarly by a specific process or condition. copernicus.org The algorithm iteratively assigns each data point (compound) to the nearest cluster centroid, minimizing the within-cluster variance. The result is a set of distinct clusters, each containing compounds with similar behavior, which simplifies the interpretation of complex volatile profiles. nih.gov

For example, in a study analyzing the effect of different fermentation times on a product's volatile profile, K-means clustering could group compounds that increase over time into one cluster, those that decrease into another, and those that remain stable into a third.

Table 2: Example of K-means Clustering of Volatile Compounds Based on Abundance Profiles

| Cluster | Associated Compounds | Observed Trend | Potential Interpretation |

|---|---|---|---|

| Cluster 1 | 3-Cyclohexene-1-methanethiol, 3-methyl-; 2-Furfurylthiol | Significant increase with processing time | Compounds formed during processing |

| Cluster 2 | Hexanal; Nonanal | Decrease with processing time | Precursor compounds consumed during processing |

| Cluster 3 | Limonene; Eucalyptol | Relatively stable throughout processing | Compounds inherent to the raw material |

Olfactometry and Sensory-Guided Fractionation Techniques

Enantioselective Gas Chromatography-Olfactometry (GC-O) for Perceptual Characterization of Enantiomers

Many volatile compounds, including thiols, are chiral, meaning they exist as non-superimposable mirror-image isomers called enantiomers. nih.gov These enantiomers often have nearly identical physical and chemical properties, making them difficult to separate with standard chromatographic columns. However, they can exhibit distinctly different odor characteristics and perception thresholds. nih.gov

Enantioselective Gas Chromatography-Olfactometry (GC-O) is a specialized technique designed to address this. It employs a chiral stationary phase in the gas chromatograph to separate the enantiomers. gcms.cz The effluent from the column is then split, with one portion going to a chemical detector (like a mass spectrometer) for identification and quantification, and the other portion going to an olfactometry port, where a trained panelist sniffs the eluting compounds and records their odor description and perceived intensity. This allows for the direct sensory characterization of each individual enantiomer, providing critical information about their respective contributions to the aroma profile.

Table 3: Hypothetical Enantioselective GC-O Data for 3-Cyclohexene-1-methanethiol, 3-methyl-

| Enantiomer | Retention Index (Chiral Column) | Odor Descriptor | Perceived Intensity (Scale 1-10) |

|---|---|---|---|

| (R)-3-Cyclohexene-1-methanethiol, 3-methyl- | 1545 | Grapefruit, tropical fruit | 8 |

| (S)-3-Cyclohexene-1-methanethiol, 3-methyl- | 1552 | Sulfurous, catty, boxwood | 6 |

Determination of Relative Odor Activity Values (rOAV) for Aroma Contribution Assessment

The Relative Odor Activity Value (rOAV) is a calculated metric used to estimate the sensory contribution of a single compound to the total aroma. researchgate.net It is determined by dividing the concentration of a compound in a sample by its ODT in a relevant matrix (e.g., water or an ethanol/water solution). mdpi.com Generally, compounds with an rOAV greater than 1 are considered to be aroma-active, meaning they are present at a concentration high enough to contribute to the sample's aroma. researchgate.net The higher the rOAV, the more significant the compound's contribution is presumed to be. This approach allows researchers to prioritize the most impactful odorants from a long list of identified volatile compounds.

Table 4: Illustrative Calculation of rOAV for Key Volatile Compounds

| Compound | Concentration (µg/L) | Odor Detection Threshold (ODT) (µg/L) | Calculated rOAV | Aroma Contribution |

|---|---|---|---|---|

| 3-Cyclohexene-1-methanethiol, 3-methyl- | 0.5 | 0.005 | 100 | High |

| β-Ionone | 2.1 | 0.007 | 300 | High |

| Methanethiol (B179389) | 5.0 | 2.2 | 2.3 | Moderate |

| Hexanal | 150.0 | 5.0 | 30 | High |

| Limonene | 80.0 | 200.0 | 0.4 | Low |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable geometric arrangement to its electronic characteristics. These calculations solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) for Structural Optimization and Electronic State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For 3-Cyclohexene-1-methanethiol, 3-methyl-, DFT is instrumental in determining its equilibrium geometry. The structural optimization process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. This allows for the precise calculation of bond lengths, bond angles, and dihedral angles.

The electronic state of the molecule can also be thoroughly analyzed using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for 3-Cyclohexene-1-methanethiol, 3-methyl-

| Property | Value | Unit |

| Optimized Energy | [Example Value] | Hartrees |

| HOMO Energy | [Example Value] | eV |

| LUMO Energy | [Example Value] | eV |

| HOMO-LUMO Gap | [Example Value] | eV |

| Dipole Moment | [Example Value] | Debye |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, Coupled Cluster Theory) for High-Accuracy Energy and Conformer Prediction

For even higher accuracy in energy calculations and for the precise prediction of different conformers, ab initio and post-Hartree-Fock methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation to a greater extent than standard DFT functionals, leading to more reliable energy predictions. researchgate.netresearchgate.net

These high-accuracy methods are particularly important for studying the subtle energy differences between various conformers of 3-Cyclohexene-1-methanethiol, 3-methyl-. The cyclohexene (B86901) ring can exist in different conformations, and the orientation of the methanethiol (B179389) and methyl substituents will lead to several possible stable structures. High-level calculations can accurately predict the relative energies of these conformers, providing insight into which structures are most likely to be present at a given temperature.

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its behavior over time. This is crucial for understanding reaction mechanisms and other dynamic processes.

Born-Oppenheimer Molecular Dynamics (BOMD) for Elucidating Reaction Mechanisms

Born-Oppenheimer Molecular Dynamics (BOMD) is a powerful technique for simulating the time evolution of a molecular system. wikipedia.orgyoutube.com In BOMD, the forces on the nuclei are calculated "on-the-fly" using quantum chemical methods at each time step of the simulation. rsc.orgcore.ac.uk This allows for the exploration of chemical reaction pathways without prior assumptions about the reaction coordinates. For 3-Cyclohexene-1-methanethiol, 3-methyl-, BOMD simulations could be used to investigate its thermal decomposition pathways or its reactions with other molecules, such as atmospheric oxidants. nih.govacs.org

Simulation of Adsorption Phenomena and Interfacial Interactions

The interaction of 3-Cyclohexene-1-methanethiol, 3-methyl- with surfaces is relevant in various contexts, from its behavior in food matrices to its potential use in materials science. Molecular dynamics simulations can be used to study the adsorption of this thiol onto different surfaces, such as metals or polymers. acs.orguu.nlnih.gov These simulations can reveal the preferred binding sites, the orientation of the molecule on the surface, and the strength of the interaction. This information is valuable for understanding and controlling the surface chemistry of this compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of 3-Cyclohexene-1-methanethiol, 3-methyl- is not rigid. The cyclohexene ring can adopt different conformations, and rotation around the single bonds allows for various spatial arrangements of its substituents. A thorough conformational analysis is essential for understanding its physical and chemical properties.

The substituted cyclohexane (B81311) ring is known to exist in various conformations, with the chair form being the most stable. libretexts.orgstudysmarter.co.ukresearchgate.netyoutube.com The presence of substituents, in this case, a methyl and a methanethiol group, will influence the conformational equilibrium. Computational methods can be used to map out the potential energy surface of the molecule as a function of its key dihedral angles. This allows for the identification of all stable conformers and the energy barriers between them.

Intermolecular interactions also play a crucial role in the behavior of this compound, particularly in condensed phases. These interactions, which include van der Waals forces and potential hydrogen bonding involving the thiol group, can be studied using computational methods. Understanding these interactions is key to predicting properties such as boiling point, solubility, and its behavior in complex mixtures.

Table 2: Key Intermolecular Interactions Involving 3-Cyclohexene-1-methanethiol, 3-methyl-

| Interaction Type | Description |

| Van der Waals | Weak, non-specific attractions and repulsions between molecules. |

| Dipole-Dipole | Attractive forces between the permanent dipoles of adjacent molecules. |

| Hydrogen Bonding | Potential for weak hydrogen bonding with the thiol group acting as a donor. |

Force Field-Based Calculations for Conformational Energy Landscapes

One of the most common and efficient methods to explore the conformational possibilities of a molecule is through molecular mechanics, which employs force fields. nih.gov A force field is a set of mathematical functions and parameters that calculate the potential energy of a molecule based on the positions of its atoms. This energy is a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions. dergipark.org.tr

To map the conformational energy landscape of 3-Cyclohexene-1-methanethiol, 3-methyl-, a systematic or stochastic conformational search would be performed. This process involves rotating the molecule around its flexible single bonds to generate a multitude of possible three-dimensional structures. The key flexible bonds in this molecule are the C-C bond connecting the methanethiol group to the cyclohexene ring and the C-S bond of the methanethiol group itself. Additionally, the cyclohexene ring can adopt different conformations, although it is less flexible than cyclohexane. researchgate.net The most stable conformation for cyclohexene is the half-chair. researchgate.net

For each generated conformation, the force field calculates the potential energy. By plotting these energies, a conformational energy landscape is created, which reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. Force fields like MMFF94 or OPLS-AA are often used for organic molecules. nih.govresearchgate.net For sulfur-containing compounds, it is crucial to use a force field with well-optimized parameters for sulfur to accurately model its electronic and steric properties. nih.govresearchgate.net

The stability of different conformers is influenced by factors such as steric hindrance. For instance, the methanethiol group can be in an equatorial or axial position relative to the cyclohexene ring. Generally, for substituted cyclohexanes, conformers with bulky groups in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions. sapub.org

Below is a hypothetical data table illustrating the type of output one would expect from a force field-based conformational analysis of 3-Cyclohexene-1-methanethiol, 3-methyl-. The energy values are for illustrative purposes only.

| Conformer | Methanethiol Group Position | Dihedral Angle (C-C-S-H) | Relative Potential Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Equatorial | gauche | 0.00 | 75.3 |

| 2 | Equatorial | anti | 0.50 | 20.1 |

| 3 | Axial | gauche | 2.10 | 2.3 |

| 4 | Axial | anti | 2.50 | 1.3 |

Modeling of Non-Covalent Interactions (e.g., Van der Waals forces) and Entropic Contributions

While force fields provide a good overview of the conformational landscape based on potential energy, a more accurate picture requires considering the free energy, which includes both enthalpic and entropic contributions (ΔG = ΔH - TΔS). scielo.org.mxcmu.edu Non-covalent interactions are the primary drivers of enthalpic differences between conformers, while entropy relates to the number of accessible states and the flexibility of each conformer.

Non-Covalent Interactions: Non-covalent interactions are weak, non-bonding forces that are crucial for determining molecular conformation. rsc.org In 3-Cyclohexene-1-methanethiol, 3-methyl-, the most significant non-covalent interactions are Van der Waals forces. wikipedia.org These forces can be broken down into:

London Dispersion Forces: Temporary fluctuations in electron density create transient dipoles that induce dipoles in neighboring atoms, leading to a weak attraction. These forces are present between all atoms and are the dominant attractive component of Van der Waals interactions. wikipedia.org

Repulsive Forces (Steric Hindrance): When non-bonded atoms are forced too close together, their electron clouds repel each other, leading to a sharp increase in energy. sapub.org This is the primary reason for the higher energy of axial conformers in substituted cyclohexanes. sapub.org

Advanced computational models can accurately calculate these interactions. Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) or high-level ab initio methods can provide benchmark energies for refining force field parameters. tuwien.at These methods offer a more accurate description of the electron correlation effects that give rise to dispersion forces. rsc.org

| Interaction Type | Description | Relevance to Conformational Stability |

|---|---|---|

| London Dispersion Forces | Weak, attractive forces arising from temporary induced dipoles. | Contribute to the overall cohesion and stabilization of compact conformers. |

| Steric Repulsion | Repulsive forces between non-bonded atoms at close distances. | Destabilizes conformers with axial substituents or eclipsed groups (e.g., 1,3-diaxial interactions). |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles. | Likely weak in this molecule due to the low polarity of the C-S and C-H bonds. |

Entropic Contributions: Entropy is a measure of disorder or the number of ways a system can be arranged. nih.gov In conformational analysis, entropic contributions are significant. scielo.org.mx A molecule does not exist as a single, static structure but as a dynamic ensemble of interconverting conformers. nih.gov

Conformational entropy has two main components:

Multiplicity of States: If multiple conformers have similar energies, the molecule can access all of them, leading to higher entropy. nih.gov

Vibrational Entropy: Each conformer has a certain degree of flexibility, vibrating around its equilibrium geometry. "Looser" or more flexible conformers have wider potential energy wells and thus higher vibrational entropy. aps.org

The relative free energy of different conformers can be temperature-dependent due to the TΔS term. scielo.org.mx A conformer that is higher in potential energy (enthalpy) might be favored at higher temperatures if it has a significantly higher entropy. Calculating these entropic contributions is computationally intensive and often involves analyzing the vibrational frequencies of each conformer or running long molecular dynamics simulations to sample the conformational space extensively. nih.gov

Academic Research Applications and Contexts Excluding Prohibited Information

Role in Flavor and Aroma Chemistry Research

The most extensive research on 3-Cyclohexene-1-methanethiol, 3-methyl- lies within the domain of flavor and aroma chemistry. Its exceptionally low odor threshold makes it a pivotal compound in the aroma profiles of certain natural products.

Identification as a Key Aroma Compound in Various Foodstuffs and Beverages

This monoterpenoid thiol is renowned for being the primary chemical constituent responsible for the characteristic aroma of grapefruit (Citrus paradisi). alfa-chemistry.com Research has unequivocally identified it as a powerful flavor impact compound in grapefruit juice. wikipedia.org Its contribution is so significant that it is often used as a reference point for citrus aroma studies. While it is a key component in grapefruit, its presence as a major aroma contributor in other foodstuffs such as Pak Choi, Liupao Tea, or mulberries is not substantially documented in current scientific literature. Its impact is most profoundly studied and confirmed in citrus fruits. alfa-chemistry.comwikipedia.orgacs.org

The potency of this compound is highlighted by its extremely low sensory detection threshold. Research has established the odor threshold for the most active form of grapefruit mercaptan to be as low as 2 x 10⁻⁵ parts per billion (ppb) in water. alfa-chemistry.comwikipedia.org This concentration is equivalent to detecting 2 x 10⁻⁵ milligrams of the substance in one metric ton of water, ranking it among the most potent aroma compounds found in nature. alfa-chemistry.com

Interactive Table: Detection Threshold of 3-Cyclohexene-1-methanethiol, 3-methyl-

| Enantiomer | Odor Threshold (in water) | Odor Description |

| (+)-(R)-enantiomer | 2 x 10⁻⁵ ppb | Fresh, characteristic grapefruit |

| (S)-enantiomer | 800 nanograms/kg (0.8 ppb) | Weaker, non-specific, sulfurous |

| Racemic Mixture | Higher than (R)-enantiomer | Potent, sulfurous with grapefruit notes |

Note: Data compiled from multiple sources. alfa-chemistry.comscentree.co Thresholds can vary based on the medium (air/water) and analytical methods.

Investigation of Structure-Odor Relationships and Stereochemical Influence on Aroma Perception

The study of 3-Cyclohexene-1-methanethiol, 3-methyl- provides a classic example of how stereochemistry profoundly influences aroma perception. The molecule contains a chiral center, leading to the existence of two enantiomers: (R) and (S). scentree.co

Sensory evaluation performed using enantioselective gas chromatography-olfactometry has demonstrated a distinct difference between the two isomers. alfa-chemistry.com The (+)-(R)-enantiomer is solely responsible for the desirable and characteristic fresh grapefruit aroma. alfa-chemistry.comwikipedia.org In contrast, the (S)-enantiomer possesses an odor that is significantly weaker and described as non-specific and more generally sulfurous. alfa-chemistry.comscentree.co This stereochemical differentiation is critical in understanding structure-odor activity relationships (SOAR), where minor changes in a molecule's three-dimensional structure can lead to dramatic differences in sensory perception.

Research in Advanced Materials Science and Polymer Chemistry

While less documented than its role in aroma chemistry, the structural features of 3-Cyclohexene-1-methanethiol, 3-methyl-—namely the presence of a thiol (-SH) group and a cyclohexene (B86901) ring (a C=C double bond)—suggest potential applications in materials science.

Exploration as a Precursor in Polymerization Reactions

Monoterpene thiols, as a class of compounds, are gaining attention as potential monomers for creating novel "green" polymers derived from renewable resources. researchgate.net The thiol group and the double bond in 3-Cyclohexene-1-methanethiol, 3-methyl- make it a suitable candidate for thiol-ene "click" reactions. rsc.org This type of reaction is a highly efficient method for polymer synthesis, involving the radical-mediated addition of a thiol across a double bond. rsc.org Although this specific molecule is noted as a potential substrate for such reactions, detailed studies focusing on its polymerization behavior or the properties of resulting polymers are not widely published. rsc.org

Studies as a Potential Crosslinking Agent in Material Synthesis

The bifunctional nature of 3-Cyclohexene-1-methanethiol, 3-methyl- also makes it a theoretical candidate for use as a crosslinking agent. In a polymer system, the thiol group could react with one polymer chain while the double bond reacts with another, creating a bridge or crosslink that would enhance the material's mechanical and thermal properties. However, specific academic studies demonstrating the practical application and efficacy of 3-Cyclohexene-1-methanethiol, 3-methyl- as a crosslinking agent in material synthesis remain to be extensively documented.

Development of Analytical Reagents and Sensors

The unique properties of thiols can sometimes be exploited in the development of analytical methods. For instance, their ability to bind to certain metals or participate in specific chemical reactions can be the basis for sensor design. While methods exist for the detection and quantification of 3-Cyclohexene-1-methanethiol, 3-methyl- itself in food matrices, such as gas chromatography with sulfur-specific detectors, its application as an active component in the development of new analytical reagents or sensors for other substances is not a current focus in the available scientific literature. alfa-chemistry.comlookchem.com One source notes its use in the detection of chloride ions, but provides no further detail on the mechanism or application. biosynth.com

Based on the conducted research, there is no publicly available academic literature or detailed research findings regarding the application of "3-Cyclohexene-1-methanethiol, 3-methyl-" in chemical sensing, specifically for the detection of chloride ions. Consequently, it is not possible to provide an article with the requested detailed research findings and data tables on this specific topic.

常见问题

Q. How can the compound’s thiol group be functionalized for polymer or pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。